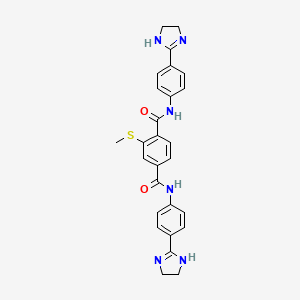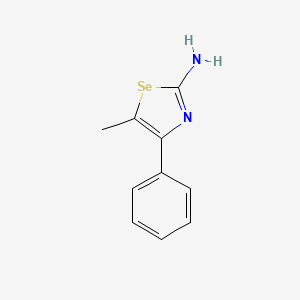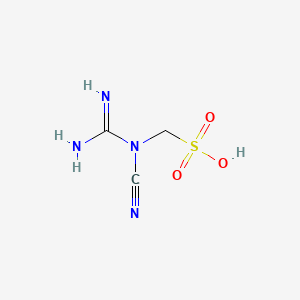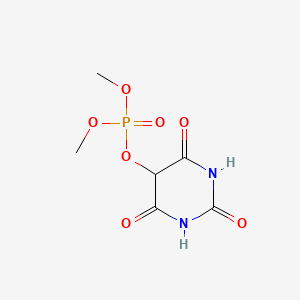
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate is a chemical compound with the molecular formula C6H9N2O7P. It is known for its unique structure, which includes a pyrimidine ring with three oxo groups and a phosphate ester. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate typically involves the reaction of dialuric acid with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
- The reaction mixture is stirred for several hours at room temperature.
- The product is isolated by filtration and purified by recrystallization.
Dialuric acid: is dissolved in an appropriate solvent, such as dichloromethane.
Dimethyl phosphorochloridate: is added dropwise to the solution while maintaining the temperature at around 0°C.
Triethylamine: is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phosphate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the phosphate ester group.
Major Products Formed
Oxidation: Higher oxidation state derivatives with additional oxo groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with new functional groups replacing the phosphate ester.
Aplicaciones Científicas De Investigación
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation reactions, which are crucial in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
This compound is unique due to its combination of a pyrimidine ring with a phosphate ester, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
14186-00-6 |
|---|---|
Fórmula molecular |
C6H9N2O7P |
Peso molecular |
252.12 g/mol |
Nombre IUPAC |
dimethyl (2,4,6-trioxo-1,3-diazinan-5-yl) phosphate |
InChI |
InChI=1S/C6H9N2O7P/c1-13-16(12,14-2)15-3-4(9)7-6(11)8-5(3)10/h3H,1-2H3,(H2,7,8,9,10,11) |
Clave InChI |
HVRCJMKUAYWIKC-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OC1C(=O)NC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


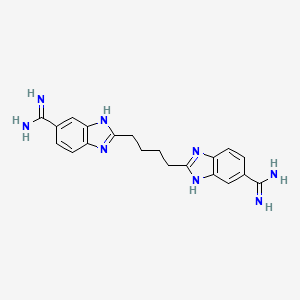
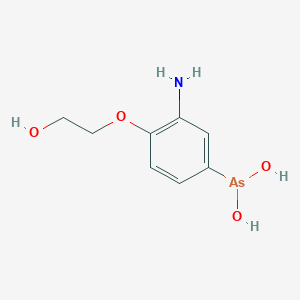
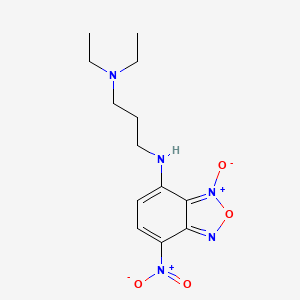


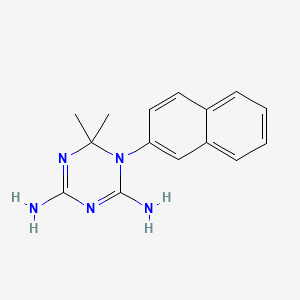
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
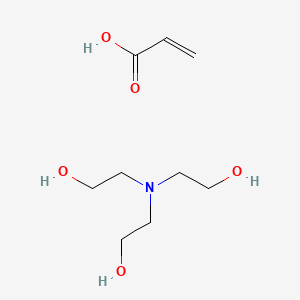
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
